N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.HI/c1-9(2)8-12-11-14-13-10-6-4-3-5-7-15(10)11;/h9H,3-8H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUCDIXRGSXDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NN=C2N1CCCCC2.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide typically involves the reaction of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with isobutylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide undergoes various chemical reactions, including:
Substitution: Can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acid anhydrides, chlorides, and various solvents such as dichloromethane and ethanol. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions yield acylated derivatives, while substitution reactions produce substituted triazoloazepine compounds .
Scientific Research Applications
N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide has several scientific research applications, including:
Proteomics Research: Used as a specialty reagent in the study of proteins and their functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and biological activities.
Chemical Biology: Utilized in the synthesis of novel compounds for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the [1,2,4]triazolo[4,3-a]azepine family, which shares a fused triazole-azepine core. Below is a comparative analysis with analogs reported in the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Pyrazole-linked derivatives (e.g., 1174880-95-5) introduce additional nitrogen atoms, increasing hydrogen-bonding capacity but reducing solubility in aqueous media .
Substituent Effects :
- The isobutyl chain in the target compound balances lipophilicity and steric bulk, whereas trifluoromethyl groups (e.g., 1174834-97-9) improve metabolic stability and electronegativity .
Salt Form: The hydroiodide salt in the target compound enhances ionic solubility compared to non-salt analogs (e.g., neutral pyrazine derivatives), making it more suitable for analytical applications .
Purity and Applications :
Research Implications
- Drug Development : The triazoloazepine scaffold is versatile for designing kinase inhibitors or GPCR modulators. Substituent variations (e.g., fluorination or pyrazole addition) allow tuning of pharmacokinetic properties .
- Analytical Chemistry : The hydroiodide form of the target compound is critical for quantifying trace impurities in drug formulations, leveraging its high solubility and stability .
Biological Activity
N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article examines the synthesis, biological evaluation, and mechanisms of action of this compound based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 208.30 g/mol. The compound features a triazole ring fused with an azepine structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H20N4 |
| Molecular Weight | 208.30 g/mol |
| CAS Number | 901273-24-3 |
| Purity | 95% |
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the triazole moiety exhibit various antimicrobial activities. For instance, derivatives of triazole have shown effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa . The hydroiodide form of N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine was evaluated for its antimicrobial efficacy against different strains.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. A specific study indicated that certain triazole compounds exhibited significant antiproliferative activity against breast and colon cancer cell lines . The mechanisms underlying this activity often involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
Case Study: Antiproliferative Activity
In a controlled experiment assessing the antiproliferative effects of this compound:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- Results : The compound showed IC50 values indicating moderate to high antiproliferative activity compared to standard chemotherapeutic agents.
Anti-inflammatory Effects
Triazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many triazoles function as inhibitors of enzymes involved in nucleic acid synthesis.
- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity associated with cell signaling pathways.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide?
The synthesis of triazolo-azepine derivatives typically involves cyclization and alkylation reactions. For example, similar compounds are synthesized by reacting precursors (e.g., substituted amines or hydrazines) with heterocyclic intermediates under reflux conditions. Ethanol or methanol is often used as a solvent, with reaction temperatures ranging from 60–100°C for 24–72 hours. Purification via column chromatography (e.g., using ethyl acetate/light petroleum gradients) and recrystallization (e.g., DMSO/water mixtures) is critical to isolate the final product . For hydroiodide salt formation, stoichiometric addition of hydroiodic acid to the free base in a polar solvent (e.g., methanol) followed by precipitation is recommended.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Key analytical techniques include:
- ¹H-NMR : Characterize proton environments (e.g., methylpropyl substituents at δ ~0.96–1.40 ppm and azepine ring protons at δ ~7.0–8.3 ppm) .
- ¹³C-NMR : Identify quaternary carbons in the triazolo-azepine core and substituents .
- IR Spectroscopy : Detect functional groups like N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with iodine (e.g., m/z +127 for hydroiodide) .
Q. What solvent systems are optimal for solubility and stability studies?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s ionic hydroiodide salt form. For stability testing, avoid aqueous solutions at extreme pH levels, as hydrolysis of the triazole or azepine rings may occur. Stability in methanol/water mixtures (1:1) at 4°C has been reported for analogous triazolo compounds .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., antioxidant vs. pro-oxidant effects)?
Contradictions may arise from assay conditions (e.g., reactive oxygen species (ROS) concentration, pH). Mitigation strategies include:
- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify threshold effects.
- Control Experiments : Use known antioxidants (e.g., ascorbic acid) and pro-oxidants (e.g., H₂O₂) as benchmarks.
- Mechanistic Probes : Employ electron paramagnetic resonance (EPR) to detect free radical scavenging or generation .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to neurological targets (e.g., GABA receptors)?
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptor binding pockets (e.g., GABA-A’s benzodiazepine site). Focus on hydrogen bonding with triazole N-atoms and hydrophobic interactions with the methylpropyl group .
- MD Simulations : Assess binding stability over 100+ ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR Modeling : Corlate substituent electronic properties (e.g., Hammett σ values) with activity data from analogous triazolo compounds .
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
- Stepwise Temperature Control : Initiate reactions at 60°C to promote intermediate formation, then increase to 90°C for cyclization .
- Catalytic Additives : Use p-toluenesulfonic acid (0.1 eq.) to accelerate amine coupling steps .
- Byproduct Analysis : Monitor reaction progress via LC-MS to identify and suppress side products (e.g., dimerization via unreacted amines) .
Methodological Challenges and Solutions
Q. What strategies are effective in addressing low reproducibility in pharmacological assays?
Q. How can researchers differentiate between stereoisomers or tautomeric forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
